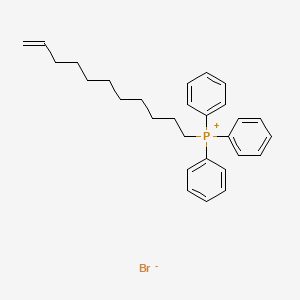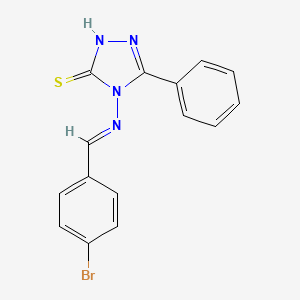
1,3-Bis(4-methylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-methylphenoxy)propan-2-ol is an organic compound characterized by the presence of two 4-methylphenoxy groups attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction. The general synthetic route can be summarized as follows:
Reaction of 4-methylphenol with epichlorohydrin: This step involves the formation of an intermediate glycidyl ether.
Nucleophilic substitution: The intermediate glycidyl ether undergoes nucleophilic substitution with another molecule of 4-methylphenol to form this compound.
The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
1,3-Bis(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
1,3-Bis(4-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of methyl groups.
1,3-Bis(4-methoxyphenyl)-2-propanol: Contains methoxy groups on the phenyl rings.
1,3-Bis(3-methylphenoxy)propan-2-ol: Similar structure but with methyl groups in the meta position.
Uniqueness
1,3-Bis(4-methylphenoxy)propan-2-ol is unique due to the presence of 4-methylphenoxy groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
属性
CAS 编号 |
14569-62-1 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1,3-bis(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10,15,18H,11-12H2,1-2H3 |
InChI 键 |
GUKUMDDKDYSDBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



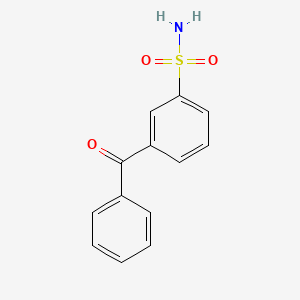
![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
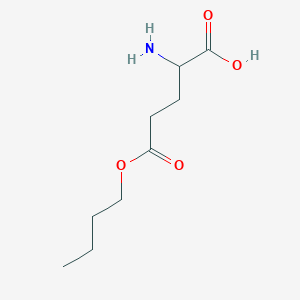
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
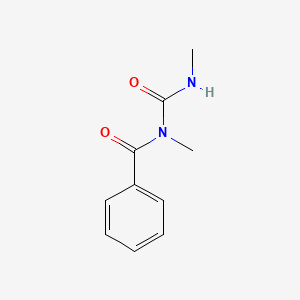

![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
